molecular formula C21H20N2O4 B2807804 5-ethoxy-1-methyl-4-oxo-N-(4-phenoxyphenyl)-1,4-dihydropyridine-2-carboxamide CAS No. 1105250-82-5

5-ethoxy-1-methyl-4-oxo-N-(4-phenoxyphenyl)-1,4-dihydropyridine-2-carboxamide

Cat. No.: B2807804
CAS No.: 1105250-82-5
M. Wt: 364.401
InChI Key: YLLUHFYAKJNVKZ-UHFFFAOYSA-N
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Description

5-ethoxy-1-methyl-4-oxo-N-(4-phenoxyphenyl)-1,4-dihydropyridine-2-carboxamide is a synthetic organic compound belonging to the dihydropyridine class. This compound is characterized by its complex structure, which includes an ethoxy group, a methyl group, a phenoxyphenyl group, and a carboxamide group attached to a dihydropyridine ring. Compounds in this class are often studied for their potential pharmacological properties, including their roles as calcium channel blockers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-1-methyl-4-oxo-N-(4-phenoxyphenyl)-1,4-dihydropyridine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as sodium hydride.

    Attachment of the Phenoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a phenoxyphenyl halide reacts with the dihydropyridine intermediate.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative like an acid chloride or ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, converting it to a pyridine derivative.

    Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.

    Substitution: The phenoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxyphenyl derivatives.

Scientific Research Applications

5-ethoxy-1-methyl-4-oxo-N-(4-phenoxyphenyl)-1,4-dihydropyridine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.

    Biology: Investigated for its potential as a calcium channel blocker, which can influence cellular processes such as muscle contraction and neurotransmitter release.

    Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases, due to its ability to modulate calcium ion flow.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The compound exerts its effects primarily through its interaction with calcium channels. By binding to these channels, it can inhibit the influx of calcium ions into cells, which is crucial for various physiological processes. This inhibition can lead to vasodilation, reduced cardiac workload, and decreased blood pressure, making it a potential candidate for treating hypertension and other cardiovascular conditions.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker, widely used in the treatment of hypertension and angina.

    Amlodipine: Known for its long-acting effects in managing high blood pressure and coronary artery disease.

    Felodipine: Similar in structure and function, used to treat high blood pressure and prevent strokes.

Uniqueness

5-ethoxy-1-methyl-4-oxo-N-(4-phenoxyphenyl)-1,4-dihydropyridine-2-carboxamide is unique due to its specific substituents, which can influence its pharmacokinetic and pharmacodynamic properties. The presence of the ethoxy and phenoxyphenyl groups may enhance its binding affinity and selectivity for certain calcium channels, potentially offering advantages in terms of efficacy and side effect profile compared to other dihydropyridine derivatives.

Properties

IUPAC Name

5-ethoxy-1-methyl-4-oxo-N-(4-phenoxyphenyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-3-26-20-14-23(2)18(13-19(20)24)21(25)22-15-9-11-17(12-10-15)27-16-7-5-4-6-8-16/h4-14H,3H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLUHFYAKJNVKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(C(=CC1=O)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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